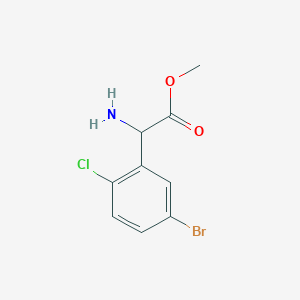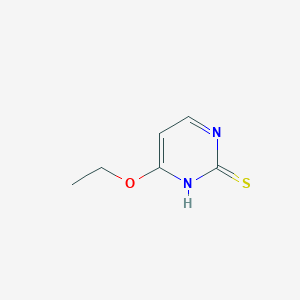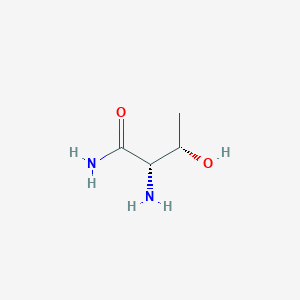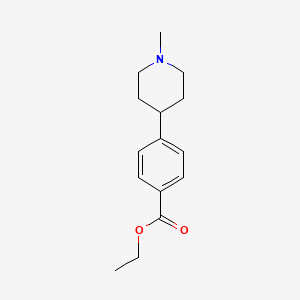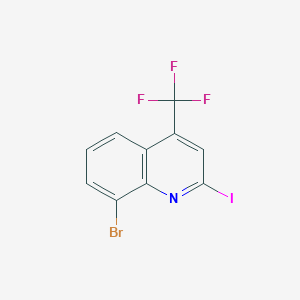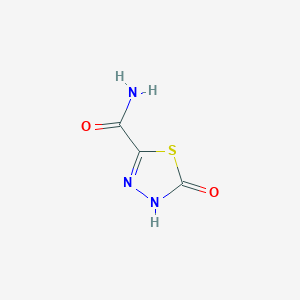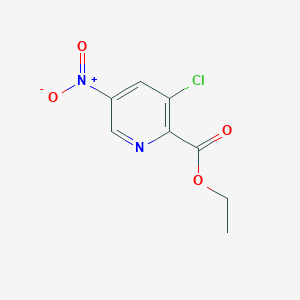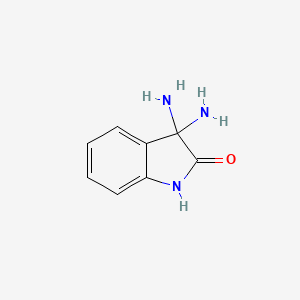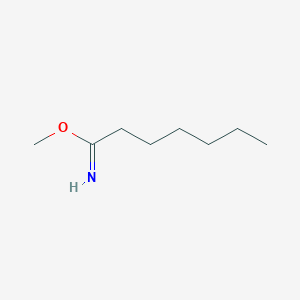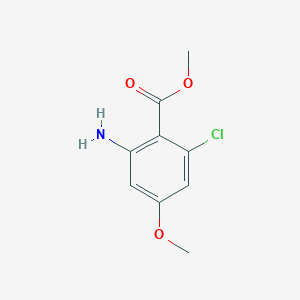
tert-Butyl6-chloro-5-methoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl6-chloro-5-methoxynicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxy group attached to a nicotinate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl6-chloro-5-methoxynicotinate typically involves the esterification of 6-chloro-5-methoxynicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl6-chloro-5-methoxynicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted product.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 6-chloro-5-formylnicotinate, while nucleophilic substitution of the chlorine atom can produce 6-amino-5-methoxynicotinate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl6-chloro-5-methoxynicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl6-chloro-5-methoxynicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl6-chloro-5-hydroxy-3-oxohexanoate: This compound shares a similar structure but has a hydroxy group instead of a methoxy group.
tert-Butyl6-chloro-3,5-dioxohexanoate: This compound has two oxo groups instead of a methoxy group.
Uniqueness
tert-Butyl6-chloro-5-methoxynicotinate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
tert-butyl 6-chloro-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-8(15-4)9(12)13-6-7/h5-6H,1-4H3 |
InChI-Schlüssel |
ZDEQWQKREGUDCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


